molecular formula C13H8Cl4N2O B11944587 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea CAS No. 99356-99-7

1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea

Katalognummer: B11944587
CAS-Nummer: 99356-99-7
Molekulargewicht: 350.0 g/mol
InChI-Schlüssel: URUHUZPTXBMGIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of chlorinated phenyl groups attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 4-chloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloroaniline+2,4,6-Trichlorophenyl isocyanateThis compound\text{4-Chloroaniline} + \text{2,4,6-Trichlorophenyl isocyanate} \rightarrow \text{this compound} 4-Chloroaniline+2,4,6-Trichlorophenyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Chlorophenyl)-3-phenylurea
  • 1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea
  • 1-(4-Bromophenyl)-3-(2,4,6-trichlorophenyl)urea

Comparison: 1-(4-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Eigenschaften

CAS-Nummer

99356-99-7

Molekularformel

C13H8Cl4N2O

Molekulargewicht

350.0 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C13H8Cl4N2O/c14-7-1-3-9(4-2-7)18-13(20)19-12-10(16)5-8(15)6-11(12)17/h1-6H,(H2,18,19,20)

InChI-Schlüssel

URUHUZPTXBMGIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.